3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride
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Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of the piperazinyl and pyridinyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential effects on various biological systems. It may interact with specific enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicine, 3H-Pyrazol-3-one derivatives are investigated for their pharmacological properties. This compound, in particular, may have potential as an anti-inflammatory or analgesic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar pharmacological activities.
Metamizole: A well-known analgesic and antipyretic agent.
Uniqueness
What sets 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-phenyl-5-propyl-, hydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
104416-82-2 |
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Molecular Formula |
C25H34ClN5O |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-phenyl-5-propylpyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H33N5O.ClH/c1-3-8-23-20-25(31)29(30(23)22-9-5-4-6-10-22)14-7-13-27-15-17-28(18-16-27)24-19-21(2)11-12-26-24;/h4-6,9-12,19-20H,3,7-8,13-18H2,1-2H3;1H |
InChI Key |
ZGWRLZQXDPXSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=NC=CC(=C4)C.Cl |
Origin of Product |
United States |
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